

role of 1H-Indazol-5-amine in the synthesis of TRPM5 agonists

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Compound of Interest

Compound Name: **1H-Indazol-5-amine**

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Application Note & Protocol Guide

Topic: The Central Role of **1H-Indazol-5-amine** in the Strategic Synthesis of Novel TRPM5 Agonists

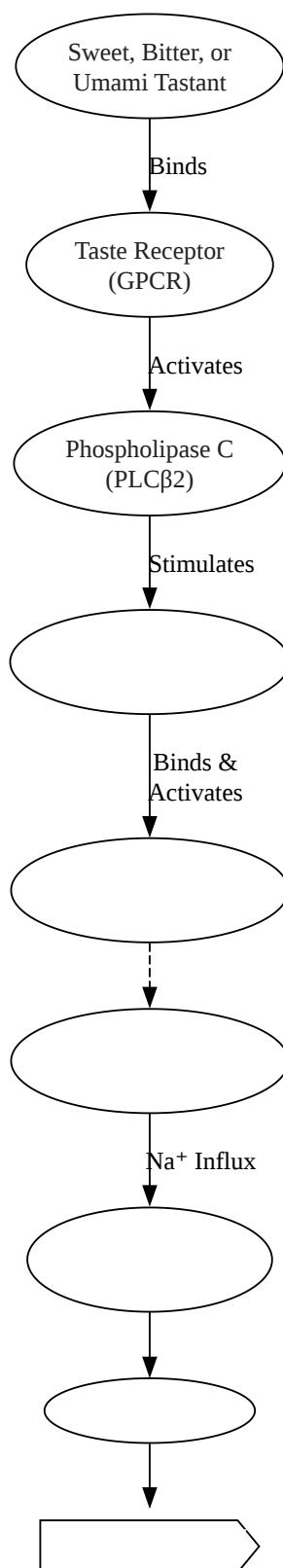
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Section 1: The TRPM5 Channel - A High-Value Therapeutic Target

The Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5) is a pivotal ion channel with a rapidly expanding role in human physiology and pathophysiology. Initially identified as a critical component in the transduction of sweet, bitter, and umami tastes, its significance is now understood to extend far beyond gustation.[1][2][3][4]

1.1. Mechanism of Action

TRPM5 is a calcium-activated, non-selective monovalent cation channel.[1][5] Its gating is not directly initiated by an external ligand but rather by a rise in intracellular calcium ($[Ca^{2+}]_i$).[2][6][7] In taste receptor cells, for instance, the binding of a tastant (e.g., a sweet molecule) to a G-protein coupled receptor (GPCR) triggers a phospholipase C (PLC) signaling cascade.[2][4] This cascade elevates intracellular Ca^{2+} , which directly binds to and opens the TRPM5 channel. The subsequent influx of Na^+ ions depolarizes the cell membrane, leading to the release of ATP as a neurotransmitter, which signals taste perception to the brain.[1][8]



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1.2. Therapeutic Implications

The expression of TRPM5 is not confined to the tongue. It is found in various chemosensory cells throughout the body, including the gastrointestinal tract, respiratory system, and pancreas. [1][3] This widespread distribution makes TRPM5 a compelling drug target:

- Metabolic Disorders: In pancreatic β -cells, TRPM5 is involved in glucose-stimulated insulin secretion.[1][9] Agonists of TRPM5 could potentially enhance insulin release, offering a novel therapeutic strategy for type 2 diabetes.[10]
- Gastrointestinal Motility: TRPM5's presence in the gut suggests a role in chemosensation and motility. Selective agonists have been shown to possess prokinetic activity, indicating potential for treating disorders like gastroparesis.[11]
- Inflammation and Immunity: TRPM5 is expressed in tuft cells, which are key regulators of mucosal immunity.[8] Modulating TRPM5 activity could influence immune responses in the gut and airways.

Section 2: The Indazole Scaffold in TRPM5 Agonist Design

The development of potent and selective TRPM5 modulators is an area of active research.[12] A critical element in this endeavor is the choice of the core chemical scaffold. The indazole ring system, a fusion of benzene and pyrazole, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile chemical properties and ability to form key interactions with a wide range of biological targets.[13][14][15][16]

2.1. Why **1H-Indazol-5-amine**?

The **1H-Indazol-5-amine** structure is a particularly valuable starting material for building TRPM5 agonists. Its utility stems from several key features:

- Structural Rigidity: The fused ring system provides a rigid, planar core that helps to correctly orient functional groups for optimal interaction with the target protein, reducing the entropic penalty of binding.
- Hydrogen Bonding: The indazole core contains both hydrogen bond donors (N-H) and acceptors (N), enabling strong and specific interactions within a protein's binding pocket.

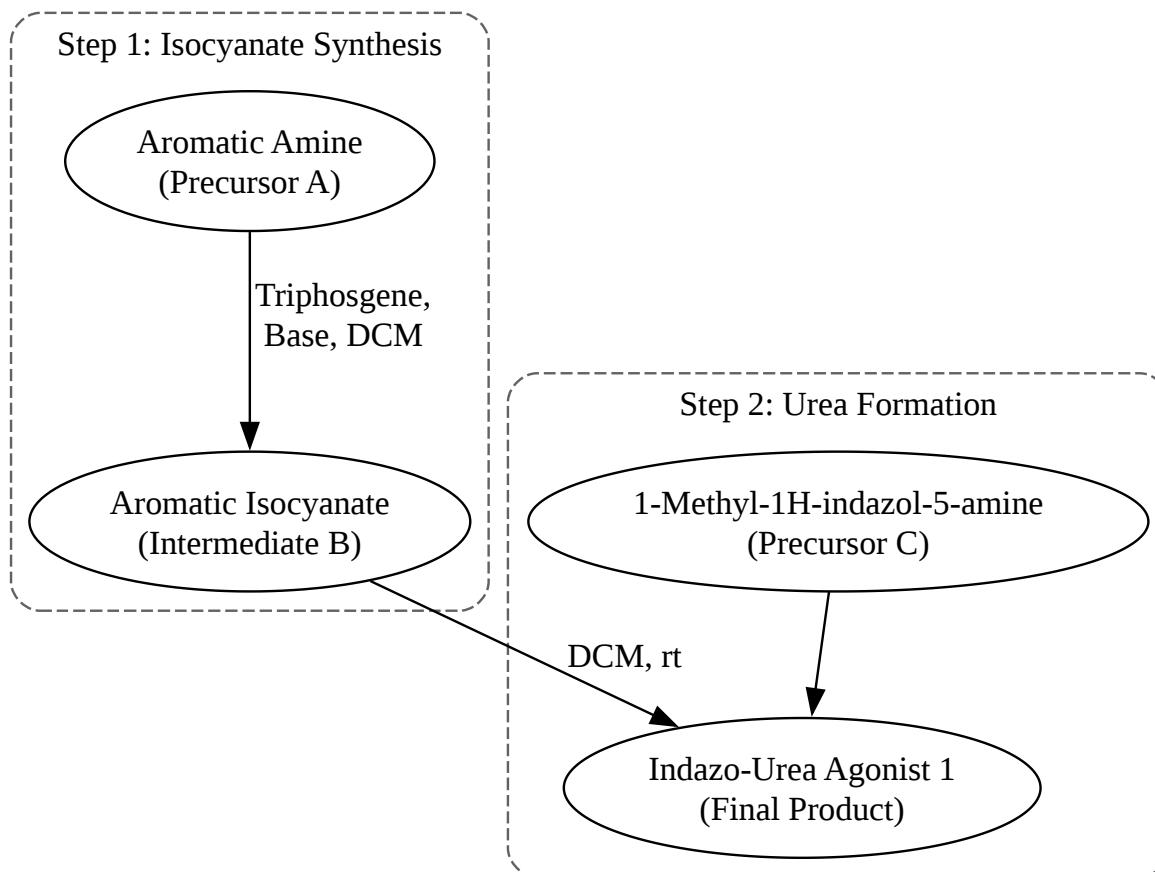
- Synthetic Handle: The primary amine group at the 5-position is a powerful and versatile nucleophilic handle. It allows for the straightforward introduction of diverse chemical moieties through robust and well-established chemical reactions, such as amide bond formation or, as we will detail, urea synthesis. This is crucial for structure-activity relationship (SAR) studies to optimize potency and selectivity.[17][18]

The strategic placement of this amine allows chemists to "grow" the molecule outwards from the core, exploring the chemical space necessary to achieve high-affinity binding to the TRPM5 channel.

Section 3: Synthesis Protocol for a Representative Indazole-Urea TRPM5 Agonist

This section provides a representative, field-proven protocol for the synthesis of a potent TRPM5 agonist, "Indazo-Urea Agonist 1," starting from **1-Methyl-1H-indazol-5-amine**. The N-methylation of the indazole is a common strategy to block a potential metabolic site and fine-tune the molecule's physicochemical properties.[19][20] The synthesis proceeds via a two-step sequence involving the preparation of a key isocyanate intermediate followed by a urea-forming coupling reaction.

3.1. Overall Synthetic Scheme

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3.2. Protocol: Step 1 - Synthesis of 4-chlorophenyl isocyanate (Intermediate B)

Causality: This step converts a commercially available aniline into a reactive electrophile (isocyanate). Triphosgene is a safer, solid alternative to gaseous phosgene for this transformation. The reaction must be run under anhydrous conditions and in the presence of a non-nucleophilic base to trap the HCl byproduct.

Reagent	MW (g/mol)	Equivalents	Amount
4-chloroaniline	127.57	1.0	1.28 g
Triphosgene	296.75	0.4	1.19 g
Triethylamine (TEA)	101.19	2.2	3.0 mL
Dichloromethane (DCM)	-	-	50 mL

Procedure:

- Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-chloroaniline (1.28 g, 10 mmol).
- Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the solid is fully dissolved.
- Cooling: Cool the solution to 0 °C using an ice bath.
- Base Addition: Slowly add triethylamine (3.0 mL, 22 mmol) to the stirred solution.
- Reagent Addition: In a separate flask, dissolve triphosgene (1.19 g, 4 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes. Caution: Triphosgene is highly toxic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).
- Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).
- Work-up: Upon completion, filter the reaction mixture to remove triethylammonium chloride salt. Concentrate the filtrate under reduced pressure to yield the crude 4-chlorophenyl isocyanate.
- Purification: The product is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

3.3. Protocol: Step 2 - Synthesis of Indazo-Urea Agonist 1

Causality: This is the key coupling step. The nucleophilic amine of the indazole attacks the electrophilic carbonyl carbon of the isocyanate to form a stable urea linkage, a common reaction in the synthesis of urea-based compounds.[21][22][23]

Reagent	MW (g/mol)	Equivalents	Amount
1-Methyl-1H-indazol-5-amine	147.18	1.0	1.47 g
4-chlorophenyl isocyanate	153.57	1.05	~1.61 g (crude)
Dichloromethane (DCM)	-	-	60 mL

Procedure:

- Setup: In a 250 mL round-bottom flask, dissolve **1-Methyl-1H-indazol-5-amine** (1.47 g, 10 mmol) in dichloromethane (60 mL).
- Reagent Addition: To this solution, add a solution of the crude 4-chlorophenyl isocyanate (~10.5 mmol) in 20 mL of DCM dropwise at room temperature.
- Reaction: Stir the mixture at room temperature for 12-16 hours. A precipitate will likely form as the product is generated. Monitor the reaction by TLC until the starting amine is consumed.
- Isolation: Filter the resulting solid precipitate from the reaction mixture.
- Washing: Wash the collected solid sequentially with cold DCM (2 x 15 mL) and diethyl ether (2 x 15 mL) to remove any unreacted starting materials and byproducts.
- Drying: Dry the solid product under vacuum to yield the final compound, Indazo-Urea Agonist 1, as a white or off-white powder.

Section 4: Application Notes - Characterization and Functional Validation

Synthesizing the molecule is only the first step. It is imperative to verify its structure and confirm its biological activity.

4.1. Structural Verification

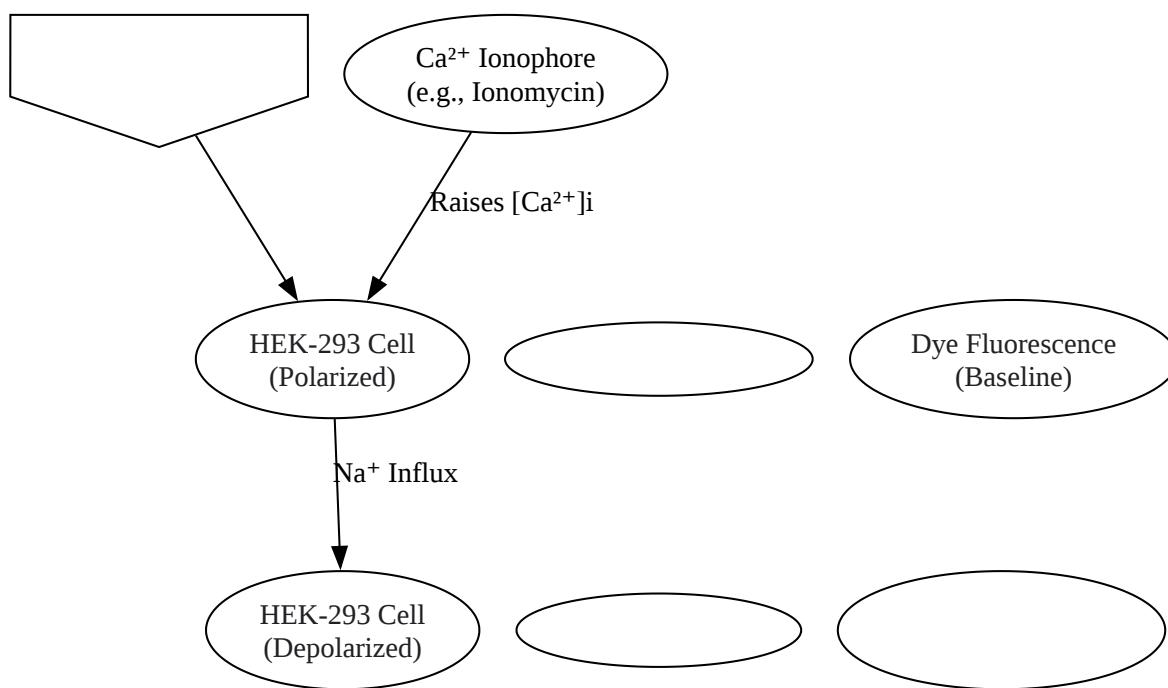
Technique	Purpose	Expected Observations for Indazo-Urea Agonist 1
¹ H NMR	Confirm proton environment	Signals corresponding to the indazole ring protons, the N-methyl group (~3.8-4.0 ppm), aromatic protons from the chlorophenyl ring, and two distinct N-H signals for the urea protons (often broad, >8.0 ppm).
¹³ C NMR	Confirm carbon backbone	A characteristic signal for the urea carbonyl carbon (~150-155 ppm), along with signals for all aromatic and methyl carbons.
HRMS	Confirm molecular formula	The high-resolution mass spectrum should show a molecular ion peak $[M+H]^+$ that matches the calculated exact mass of $C_{15}H_{13}ClN_4O$.
HPLC	Determine purity	A single major peak in the chromatogram, indicating >95% purity, is required for use in biological assays.

4.2. In Vitro Functional Assays

The following protocols are designed to confirm that the synthesized compound acts as an agonist on the human TRPM5 channel.

Protocol 1: High-Throughput Fluorescence-Based Membrane Potential Assay[12]

Principle: This assay uses a fluorescent dye that is sensitive to changes in membrane potential. HEK-293 cells stably expressing hTRPM5 are loaded with the dye. Activation of TRPM5 by an agonist causes Na^+ influx, depolarizing the membrane and changing the fluorescence intensity.

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Procedure:

- Cell Plating: Plate HEK-293 cells stably expressing human TRPM5 into black-walled, clear-bottom 384-well microplates and culture overnight.
- Dye Loading: Remove culture medium and add a loading buffer containing a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit). Incubate according to the manufacturer's instructions (typically 1 hour at 37 °C).

- Compound Preparation: Prepare a serial dilution of "Indazo-Urea Agonist 1" in an appropriate assay buffer.
- Assay Execution: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
- Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.
- Compound Addition: The instrument automatically adds the test compound to the wells.
- Signal Reading: Immediately following compound addition, add a Ca^{2+} ionophore (like ionomycin) or a GPCR agonist (if the cells co-express a relevant receptor) to raise intracellular calcium and gate the channel. Record the change in fluorescence over time (2-5 minutes).
- Data Analysis: The magnitude of the fluorescence change is proportional to TRPM5 channel activity. Plot the response against the compound concentration to determine the EC_{50} (half-maximal effective concentration).

Protocol 2: Automated Patch-Clamp Electrophysiology

Principle: This is the gold standard for ion channel characterization, providing a direct measure of ion flux. Whole-cell currents are recorded from a single cell in response to voltage changes and the presence of the agonist.

Procedure:

- Cell Preparation: Culture HEK-293/hTRPM5 cells to the appropriate confluence for automated patch-clamp systems (e.g., QPatch, SyncroPatch). Harvest the cells and prepare a single-cell suspension.
- System Setup: Load the cell suspension, intracellular solution (containing a fixed, activating concentration of free Ca^{2+} , e.g., 1 μM), and extracellular solution into the automated patch-clamp instrument.
- Seal and Whole-Cell Formation: The instrument will automatically trap a cell, form a high-resistance (gigaseal) patch, and then rupture the cell membrane to achieve the whole-cell

configuration.

- Baseline Recording: Apply a voltage-step protocol (e.g., steps from -100 mV to +100 mV) and record the baseline TRPM5 currents.
- Compound Application: Perfusion the cell with the extracellular solution containing the test compound at various concentrations.
- Data Acquisition: Record the currents at each voltage step in the presence of the compound. A potent agonist will significantly increase the measured current compared to the baseline.
- Data Analysis: Plot the current increase as a function of compound concentration to calculate the EC₅₀. Analyze the current-voltage (I-V) relationship to understand the biophysical effects of the compound on the channel.

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